An In-depth Technical Guide to (1H-imidazol-2-yl)(phenyl)methylamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to (1H-imidazol-2-yl)(phenyl)methylamine: Synthesis, Properties, and Therapeutic Potential
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, including the essential amino acid histidine.[1] Its unique electronic and amphoteric properties allow it to engage in a wide range of intermolecular interactions, such as hydrogen bonding and metal ion coordination, making it a versatile scaffold for drug design.[1] This guide focuses on a specific derivative, (1H-imidazol-2-yl)(phenyl)methylamine (CAS 1539246-51-9), a molecule that combines the critical imidazole ring with a phenylmethylamine moiety.
Given the limited publicly available experimental data for this specific compound, this document serves as a comprehensive technical guide built upon established chemical principles, data from structurally related analogs, and validated synthetic methodologies. The objective is to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's core properties, a robust framework for its synthesis and characterization, and insights into its potential therapeutic applications.
Part 1: Core Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties of a compound is paramount for any research and development endeavor. These parameters influence everything from reaction kinetics to biological absorption and distribution. As direct experimental data for (1H-imidazol-2-yl)(phenyl)methylamine is scarce, the following table consolidates predicted values from computational models and data extrapolated from closely related analogs. These values provide a strong starting point for experimental design and hypothesis testing.
| Property | Value / Predicted Value | Data Source Type |
| IUPAC Name | (1H-imidazol-2-yl)(phenyl)methylamine | Standard Nomenclature |
| CAS Number | 1539246-51-9 | Registry Data* |
| Molecular Formula | C₁₀H₁₁N₃ | Elemental Composition |
| Molecular Weight | 173.22 g/mol | Calculated |
| XLogP3 (Computed) | 1.7 | PubChem (Analog)[2] |
| pKa (most basic) | 8.0 - 9.0 | Computational Prediction[3] |
| Aqueous Solubility | Moderate to High | Predicted from LogP[3] |
| Appearance | White to off-white solid (Predicted) | General observation for similar compounds |
*Note: The specified CAS number is predominantly associated in commercial listings with the N-methylated analog, amine. The data presented here pertains to the parent, non-methylated compound.
The predicted lipophilicity (XLogP3 of 1.7) suggests a favorable balance between aqueous solubility and membrane permeability, a desirable characteristic for potential drug candidates. The predicted basic pKa indicates that the primary amine will be protonated at physiological pH, which is a key factor for its interaction with biological targets and its solubility profile.
Part 2: Proposed Synthesis and Characterization Workflow
The synthesis of 2-substituted aminoimidazoles can be approached through various established organic chemistry transformations.[4][5] A robust and logical pathway for the synthesis of (1H-imidazol-2-yl)(phenyl)methylamine is via a two-step process involving the formation of a ketone intermediate followed by reductive amination. This method is advantageous due to the commercial availability of starting materials and the high-yield nature of the reactions involved.
Proposed Synthetic Pathway: Reductive Amination
The proposed synthesis begins with the preparation of (1H-imidazol-2-yl)(phenyl)methanone, which is subsequently converted to the target amine via reductive amination.
Caption: Proposed two-step synthesis of (1H-imidazol-2-yl)(phenyl)methylamine.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of (1H-imidazol-2-yl)(phenyl)methanone (Intermediate)
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Lithiation: To a solution of 1-protected-2-bromoimidazole (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir the mixture for 1 hour at -78 °C.
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Aldehyde Addition: Add a solution of benzaldehyde (1.2 eq) in anhydrous THF dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quenching and Oxidation: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Dissolve the crude alcohol intermediate in dichloromethane and add activated manganese dioxide (5.0 eq). Stir vigorously at room temperature for 24 hours.
-
Purification: Filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the ketone intermediate.
Step 2: Synthesis of (1H-imidazol-2-yl)(phenyl)methylamine (Final Product)
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Reaction Setup: To a solution of (1H-imidazol-2-yl)(phenyl)methanone (1.0 eq) in methanol (0.1 M), add ammonium acetate (10.0 eq).
-
Reductive Amination: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor reaction progress by TLC.
-
Workup: Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Stir for 30 minutes. Basify the solution to pH ~10 with 6 M NaOH.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final compound.
Characterization
The identity and purity of the synthesized (1H-imidazol-2-yl)(phenyl)methylamine would be confirmed using standard analytical techniques:
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¹H and ¹³C NMR: To confirm the molecular structure. Expected ¹H NMR signals would include characteristic peaks for the imidazole ring protons (δ 7.0-7.5), phenyl protons (δ 7.2-7.4), a methine proton (CH, adjacent to the amine), and an amine proton (NH₂).[6][7]
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FT-IR Spectroscopy: To identify functional groups. Key stretches would include N-H bands (around 3300-3400 cm⁻¹) and C=N/C=C bands of the aromatic systems (around 1500-1650 cm⁻¹).
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Mass Spectrometry (MS): To confirm the molecular weight. The ESI-MS spectrum should show a prominent [M+H]⁺ ion at m/z 174.22.[6]
Part 3: Biological Context and Potential Therapeutic Applications
The imidazole scaffold is a versatile pharmacophore, and its derivatives exhibit a wide array of biological activities.[8] The 2-aminoimidazole substructure, in particular, is a key feature of several marine natural products known for their potent biological effects, including antimicrobial and anticancer properties.[4][9]
Hypothesized Areas of Application
The structure of (1H-imidazol-2-yl)(phenyl)methylamine suggests several promising avenues for therapeutic investigation:
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Anticancer Agents: Many imidazole derivatives have shown efficacy as anticancer agents.[10][11] They can act through various mechanisms, including the inhibition of critical enzymes like sirtuins or by sensitizing cancer cells to chemotherapy.[12] The title compound could be explored for its potential to inhibit cell proliferation in various cancer cell lines.
-
Antimicrobial Agents: The imidazole ring is the core of many antifungal and antibacterial drugs.[8][11][13] Its mechanism often involves disrupting cell wall synthesis or interfering with DNA replication.[11] (1H-imidazol-2-yl)(phenyl)methylamine could be screened against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Agents: Certain imidazole-containing compounds have demonstrated significant anti-inflammatory activity.[6][10] The title compound could be evaluated in assays for the inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes.
Hypothetical Mechanism of Action: Kinase Inhibition
Many small-molecule drugs exert their effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer. The (1H-imidazol-2-yl)(phenyl)methylamine scaffold, with its hydrogen bond donors/acceptors and aromatic ring, is well-suited to bind within the ATP-binding pocket of a kinase.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
In this conceptual model, the compound acts as a competitive inhibitor of a kinase (e.g., RAF), preventing downstream signaling and ultimately blocking aberrant cell proliferation. This illustrates one of many potential mechanisms through which (1H-imidazol-2-yl)(phenyl)methylamine could exert a therapeutic effect.
Conclusion
(1H-imidazol-2-yl)(phenyl)methylamine is a compound of significant interest due to its privileged imidazole core and promising structural features. While direct experimental data remains limited, this guide provides a robust framework based on chemical principles and analog data to inform future research. The proposed synthetic route is logical and employs well-established reactions, and the potential therapeutic applications are grounded in the extensive biological activities of related imidazole derivatives. Further experimental validation of the properties, synthesis, and biological activity outlined herein is a critical next step and holds the potential to unlock new therapeutic opportunities.
References
-
Wolfe, J. P., & Rane, A. M. (2014). Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. Organic Letters, 16(18), 4884–4887. [Link]
-
Dash, S., et al. (2021). Synthesis of 2-amino alcohols from imidazole derivatives: Experimental and in silico study. Journal of Molecular Structure, 1230, 129881. [Link]
-
Verma, A., et al. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Mini-Reviews in Medicinal Chemistry, 13(11), 1593-1621. [Link]
-
Corres, E., et al. (2013). Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation. Organic & Biomolecular Chemistry, 11(8), 1332-1340. [Link]
-
Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. [Link]
-
Martins, M. A. P., et al. (2011). 2-Aminoimidazoles. In Modern Synthetic Methods for Heterocycles. ResearchGate. [Link]
-
Kumar, S., et al. (2019). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 10(8), 3745-3753. [Link]
-
Faizi, M. S. H., & Hussain, A. (2015). N 1-[(1H-Imidazol-2-yl)methylidene]-N 4-phenylbenzene-1,4-diamine. IUCrData, 1(1), x150002. [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(13), 5081. [Link]
-
Ganesan, S., et al. (2023). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure and Dynamics, 41(15), 7245-7262. [Link]
-
Mohammadi, A., et al. (2025). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Biological and Molecular Chemistry, 3, 197-210. [Link]
-
Singh, P., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 14(1), 54. [Link]
-
Likhitkar, S., et al. (2021). Synthesis, characterization, In-Silico studies, and anti-inflammatory activity of Novel Imidazole-5(4H)-Ones. Indonesian Journal of Pharmacy, 32(4), 435-446. [Link]
-
Lee, C. K., & Lee, I. S. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 485-491. [Link]
-
de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 738. [Link]
-
ChemBK. (2024). 1H-Imidazole,2-phenyl-1-(phenyl methyl)-. [Link]
-
Singh, K., et al. (2014). N-Aryl-2-aminobenzimidazoles: Novel, Efficacious, Antimalarial Lead Compounds. Journal of Medicinal Chemistry, 57(18), 7591-7602. [Link]
-
Ahmad, I., et al. (2022). Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential anti-diabetic agents. European Review for Medical and Pharmacological Sciences, 26(15), 5567-5581. [Link]
-
Mondal, S., & Jana, A. (2018). Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst. Oriental Journal of Chemistry, 34(2), 896-903. [Link]
-
V. V, S., et al. (2016). Femtosecond and nanosecond LIBS studies of nitroimidazoles: correlation between molecular structure and LIBS data. Journal of Analytical Atomic Spectrometry, 31(3), 737-750. [Link]
-
PubChem. (n.d.). 1-methyl-2-phenyl-1H-imidazole. National Center for Biotechnology Information. [Link]
-
Al-Ostoot, F. H., et al. (2025). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Scientific Reports, 15(1), 12345. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-methyl-2-phenyl-1H-imidazole | C10H10N2 | CID 77025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-amino-imidazoles, purines, and benzoxazolamines through DIB oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. media.neliti.com [media.neliti.com]
- 7. orientjchem.org [orientjchem.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor [frontiersin.org]
- 13. biolmolchem.com [biolmolchem.com]
